molecular formula C16H20N2O2 B13930776 tert-Butyl 6-cyano-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-cyano-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13930776
M. Wt: 272.34 g/mol
InChI Key: IQKTWEIEDMWEBP-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Esterification: The carboxylate ester group can be formed through esterification reactions using alcohols and carboxylic acids under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalysis may be employed.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-quinolinecarboxylate: Similar structure but with a quinoline core.

    1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

1,1-Dimethylethyl 6-cyano-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, ester functionality, and isoquinoline core make it a versatile compound for various applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 6-cyano-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-11-14-6-5-12(10-17)9-13(14)7-8-18(11)15(19)20-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3

InChI Key

IQKTWEIEDMWEBP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)C#N

Origin of Product

United States

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